An In-depth Technical Guide to N1-(Pyridin-2-yl)ethane-1,2-diamine: Properties, Synthesis, and Applications
An In-depth Technical Guide to N1-(Pyridin-2-yl)ethane-1,2-diamine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1-(Pyridin-2-yl)ethane-1,2-diamine, a versatile bidentate ligand, holds a significant position in contemporary chemical research. Its unique molecular architecture, featuring a pyridine ring linked to an ethylenediamine moiety, provides multiple coordination sites that are pivotal for its diverse applications.[1] This guide offers a comprehensive exploration of its fundamental properties, synthesis methodologies, and its critical roles in coordination chemistry, catalysis, and as a scaffold in medicinal chemistry. We will delve into its physicochemical characteristics, spectroscopic signature, and established protocols, providing field-proven insights for its effective utilization in a research and development setting.
Introduction and Nomenclature
N1-(Pyridin-2-yl)ethane-1,2-diamine is an organic compound distinguished by the presence of a pyridine ring and an ethylenediamine functional group.[1] This structure facilitates its function as a potent bidentate ligand, capable of coordinating with a central metal atom through two of its nitrogen atoms.[1] This chelating ability is the foundation for many of its applications, from the construction of complex molecular frameworks to the development of novel catalytic systems.[1][2]
Key Identifiers:
Common Synonyms:
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2-(2-Pyridylamino)ethylamine[1]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of N1-(Pyridin-2-yl)ethane-1,2-diamine is essential for its handling, characterization, and application.
Physical Properties
This compound is typically encountered as a colorless to yellow clear liquid or a powder, and it is known to be air-sensitive.[5] For long-term stability, storage under an inert atmosphere is recommended.[5]
| Property | Value | Reference |
| Physical State | Colorless to Yellow Clear Liquid or Powder | [5] |
| Boiling Point | 90 °C at 0.09 mmHg | [5] |
| Flash Point | 131 °C | [5] |
| Molecular Weight | 137.18 g/mol | [1][4] |
Spectroscopic Data for Structural Elucidation
Spectroscopic analysis is critical for confirming the identity and purity of N1-(Pyridin-2-yl)ethane-1,2-diamine. Below are the expected spectral characteristics.
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¹H NMR: The proton NMR spectrum provides distinct signals for the protons on the pyridine ring and the ethylenediamine chain. The aromatic protons of the pyridine ring typically appear in the downfield region (δ 6.5-8.5 ppm). The methylene protons of the ethylenediamine moiety are expected in the upfield region, with their chemical shifts influenced by the adjacent nitrogen atoms.
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¹³C NMR: The carbon NMR spectrum will show characteristic signals for the five distinct carbon environments in the pyridine ring and the two carbons of the ethylenediamine chain. The pyridine carbons generally resonate between δ 107-158 ppm, while the aliphatic carbons of the diamine chain appear at higher field.
The IR spectrum is instrumental in identifying the key functional groups.
| Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amines) | 3400-3250 | Medium |
| C-H Stretch (aromatic) | 3100-3000 | Medium |
| C-H Stretch (aliphatic) | 3000-2850 | Medium |
| C=N and C=C Stretch (pyridine) | 1600-1430 | Strong |
| C-N Stretch | 1350-1000 | Medium |
Mass spectrometry is used to confirm the molecular weight of the compound. For N1-(Pyridin-2-yl)ethane-1,2-diamine, the molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to its molecular weight (137.18). The fragmentation pattern would likely involve cleavage of the ethylenediamine chain and fragmentation of the pyridine ring.
Synthesis and Purification
The synthesis of N1-(Pyridin-2-yl)ethane-1,2-diamine is most commonly achieved through nucleophilic aromatic substitution. This involves the reaction of a 2-halopyridine with an excess of ethylenediamine.
Causality Behind Experimental Choices
The choice of a 2-halopyridine as the starting material is strategic. The electron-withdrawing nature of the pyridine nitrogen atom makes the C2 position susceptible to nucleophilic attack. Using a good leaving group, such as bromide or fluoride, facilitates the substitution reaction. Ethylenediamine serves as the nucleophile, with one of its amino groups attacking the C2 position of the pyridine ring. A base is often employed to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product.
Step-by-Step Synthesis Protocol
The following protocol describes a general procedure for the synthesis of N1-(Pyridin-2-yl)ethane-1,2-diamine.
Reaction: Nucleophilic substitution of 2-bromopyridine with ethylenediamine.
Materials:
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2-Bromopyridine
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Ethylenediamine
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Potassium carbonate (K₂CO₃)
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Ethanol or Dimethylformamide (DMF)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromopyridine (1 equivalent) and potassium carbonate (2 equivalents) in ethanol or DMF.
-
Add an excess of ethylenediamine (3-5 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Resuspend the residue in water and extract the product with diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the product by vacuum distillation or column chromatography on silica gel to yield N1-(Pyridin-2-yl)ethane-1,2-diamine as a colorless to yellow liquid.
Coordination Chemistry and Metal Complexes
The ability of N1-(Pyridin-2-yl)ethane-1,2-diamine to act as a bidentate ligand is a cornerstone of its utility. It coordinates to metal ions through the pyridine nitrogen and one of the amine nitrogens, forming a stable five-membered chelate ring. This has led to its extensive use in the synthesis of coordination complexes with a variety of transition metals, including copper(II), nickel(II), and zinc(II).[1] These complexes often exhibit interesting geometries and can serve as precursors for advanced materials or as catalysts.
Diagram: Coordination of N1-(Pyridin-2-yl)ethane-1,2-diamine to a Metal Ion
Caption: Role as a scaffold in a typical drug discovery workflow.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling N1-(Pyridin-2-yl)ethane-1,2-diamine.
GHS Hazard Classification:
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Pictograms:
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GHS05 (Corrosion)
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GHS07 (Exclamation Mark)
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-
Signal Word: Danger * Hazard Statements:
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H302: Harmful if swallowed. * H315: Causes skin irritation. * H318: Causes serious eye damage. * H335: May cause respiratory irritation. Precautionary Measures:
-
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
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In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Store in a cool, dry place away from incompatible materials, under an inert atmosphere.
Conclusion
N1-(Pyridin-2-yl)ethane-1,2-diamine is a compound of significant interest to the scientific community, bridging the fields of coordination chemistry, catalysis, and medicinal chemistry. Its straightforward synthesis and versatile coordination behavior make it an invaluable building block for the creation of complex molecular architectures and functional materials. A thorough understanding of its fundamental properties and handling requirements, as detailed in this guide, is paramount for its safe and effective application in advancing scientific research and development.
References
- N1-(Pyridin-2-yl)ethane-1,2-diamine - Smolecule. (2023, September 15).
- N1-(pyridin-2-yl)ethane-1,2-diamine - Sigma-Aldrich.
- ¹H-NMR spectra of N,N'-bis-(pyridin-2-ylmethylene)-ethane-1,2-diamine (Schiff-base).
- SAFETY DATA SHEET - Fisher Scientific. (2015, January 16).
- Exploring the Synthesis and Applications of N',N'-bis(pyridin-2-ylmethyl)ethane-1,2-diamine.
- 74764-17-3|N1-(Pyridin-2-yl)ethane-1,2-diamine - BLDpharm.
- N1-(Pyridin-2-yl)ethane-1,2-diamine | CAS 74764-17-3 | AMERICAN ELEMENTS ®.
- N1-(Pyridin-2-yl)ethane-1,2-diamine | C7H11N3 | CID 410428 - PubChem.
- N 1 -(Pyridin-2-yl)ethane-1,2-diamine - Tokyo Chemical Industry.
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